molecular formula C18H23N3O B1682146 4-(Dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide CAS No. 97987-88-7

4-(Dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide

Cat. No. B1682146
CAS RN: 97987-88-7
M. Wt: 297.4 g/mol
InChI Key: BWNLUIXQIHPUGO-UHFFFAOYSA-N
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Patent
US04564621

Procedure details

Conc. sulfuric acid (11 ml) was added to 4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)-valeronitrile (6.3 g) at 0° C. and then water (1 ml) was added thereto. After being heated at 90° C. for 3 hours, the mixture was poured into ice-water, adjusted to pH 10 with 10% aqueous sodium hydroxide and extracted with ethyl acetate (50 ml×3). The extracts were combined, and washed with water, dried over magnesium sulfate and evaporated under reduced pressure. The obtained crude crystal was recrystallized from diethyl ether to give 4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)-valeramide (1.89 g). mp 132°-134° C.
Quantity
11 mL
Type
reactant
Reaction Step One
Name
4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)-valeronitrile
Quantity
6.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][N:7]([CH:9]([CH3:26])[CH2:10][C:11]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1)[C:12]#[N:13])[CH3:8].[OH-:27].[Na+]>O>[CH3:6][N:7]([CH:9]([CH3:26])[CH2:10][C:11]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1)[C:12]([NH2:13])=[O:27])[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)-valeronitrile
Quantity
6.3 g
Type
reactant
Smiles
CN(C)C(CC(C#N)(C1=NC=CC=C1)C1=CC=CC=C1)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 ml×3)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained crude crystal
CUSTOM
Type
CUSTOM
Details
was recrystallized from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CN(C)C(CC(C(=O)N)(C1=NC=CC=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04564621

Procedure details

Conc. sulfuric acid (11 ml) was added to 4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)-valeronitrile (6.3 g) at 0° C. and then water (1 ml) was added thereto. After being heated at 90° C. for 3 hours, the mixture was poured into ice-water, adjusted to pH 10 with 10% aqueous sodium hydroxide and extracted with ethyl acetate (50 ml×3). The extracts were combined, and washed with water, dried over magnesium sulfate and evaporated under reduced pressure. The obtained crude crystal was recrystallized from diethyl ether to give 4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)-valeramide (1.89 g). mp 132°-134° C.
Quantity
11 mL
Type
reactant
Reaction Step One
Name
4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)-valeronitrile
Quantity
6.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][N:7]([CH:9]([CH3:26])[CH2:10][C:11]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1)[C:12]#[N:13])[CH3:8].[OH-:27].[Na+]>O>[CH3:6][N:7]([CH:9]([CH3:26])[CH2:10][C:11]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1)[C:12]([NH2:13])=[O:27])[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)-valeronitrile
Quantity
6.3 g
Type
reactant
Smiles
CN(C)C(CC(C#N)(C1=NC=CC=C1)C1=CC=CC=C1)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 ml×3)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained crude crystal
CUSTOM
Type
CUSTOM
Details
was recrystallized from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CN(C)C(CC(C(=O)N)(C1=NC=CC=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.